molecular formula C13H20FNO4 B7856141 (3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid

(3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid

Cat. No.: B7856141
M. Wt: 273.30 g/mol
InChI Key: GCKMOPJWHFGWIO-QLEHZGMVSA-N
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Description

(3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[222]octane-3-carboxylic acid is a complex organic compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the bicyclic core: This is achieved through a series of cyclization reactions.

    Introduction of the fluoro group: This step involves the selective fluorination of the bicyclic intermediate.

    Protection and deprotection steps: These steps are necessary to protect functional groups during the synthesis and then remove the protecting groups to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

(3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (3S,5S)-5-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid
  • (3S,5S)-5-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid

Uniqueness

The uniqueness of (3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid lies in its specific fluorine substitution, which can significantly alter its chemical and biological properties compared to its chloro and bromo analogs. This can result in differences in reactivity, stability, and interaction with biological targets.

Biological Activity

The compound (3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a bicyclic structure that has gained attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.

Structural Features

The compound features a bicyclic structure with a fluorine atom and a carboxylic acid functional group . Its stereochemistry, indicated by the (3S,5S) notation, suggests specific spatial arrangements that influence its reactivity and interactions with biological targets.

Predicted Pharmacological Effects

Computational methods such as quantitative structure-activity relationship (QSAR) modeling have been employed to predict the biological activity of this compound. The predictions suggest interactions with various biological targets, which may include:

  • Enzyme inhibition
  • Receptor binding
  • Antimicrobial properties

The mechanisms through which this compound exerts its biological effects are still under investigation. However, molecular docking studies indicate potential binding affinities to proteins involved in metabolic pathways and signal transduction.

Analgesic Activity

A related compound, 2-methyl-6-trans-phenyl-6-cis-propionoxy-2-azabicyclo(2.2.2)octane, demonstrated significant analgesic activity with an ED50 of 3.1 mg/kg in animal models. This suggests that compounds within the same structural family may exhibit similar therapeutic effects .

Interaction Studies

Research utilizing molecular dynamics simulations has provided insights into how this compound interacts with proteins and enzymes. These studies help identify binding affinities and potential mechanisms of action, paving the way for experimental validation in vitro and in vivo.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Compound ABicyclic structureLacks fluorine
Compound BSimilar carboxylic acidDifferent stereochemistry
Compound CContains nitrogenVarying biological activity profiles

This table highlights how structurally similar compounds differ in their biological activities and potential applications.

Synthesis Methods

Various synthetic routes have been explored for the preparation of this compound. These methods underline the versatility of synthetic approaches available for this compound's preparation.

Properties

IUPAC Name

(3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FNO4/c1-13(2,3)19-12(18)15-7-4-5-8(9(14)6-7)10(15)11(16)17/h7-10H,4-6H2,1-3H3,(H,16,17)/t7?,8?,9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKMOPJWHFGWIO-QLEHZGMVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C2CCC1C[C@@H]2F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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